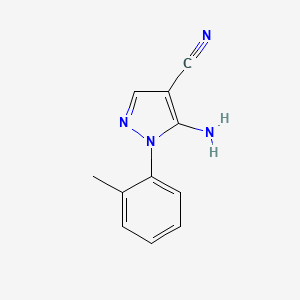
5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile
Descripción general
Descripción
5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile is a derivative of 5-amino-1H-pyrazole-4-carbonitrile . These compounds are potential biologically active scaffolds due to their wide applications in pharmaceuticals . They have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds .
Synthesis Analysis
A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .Molecular Structure Analysis
The structure of 5-amino-1H-pyrazole-4-carbonitriles was studied by various analyses such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), energy-dispersive X-ray spectroscopy, thermal gravimetric analysis, differential thermal gravimetric analysis, and mass spectroscopy (MS) .Chemical Reactions Analysis
The most well-known method for the synthesis of the 5-aminopyrazole-4-carbonitriles scaffold is the three-component cyclocondensation (3-CC) of aldehydes, phenyl hydrazine derivatives, and malononitrile . A variety of catalysts and reagents like sodium ascorbate, molecular iodine, ionic liquids, nanoparticles, rhodium catalyst with sodium acetate (NaOAc), piperidine, piperidinium acetate, Cu (OAc)2, CuO/ZrO2, cerium (IV) ammonium nitrate, graphene oxide–TiO2, oxone, palladium and copper, and alum have been studied for this reaction .Aplicaciones Científicas De Investigación
Electronic and Spectral Properties
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile, a derivative of 5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile, demonstrates significant electronic and spectral properties. This compound, when interacting with fullerene molecules, exhibits enhanced Raman activity, suggesting potential in materials science and spectroscopy. The molecule's structure and physical and chemical properties, such as biological activities and electron occupancy in bonding orbitals, have been thoroughly investigated, revealing its antiarthritic potential and good absorption energy with fullerene complexes (Biointerface Research in Applied Chemistry, 2022).
Synthesis and Applications in Chemical Intermediates
The compound has been synthesized using a novel, environmentally friendly one-pot multicomponent protocol. This method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine, yielding high-quality derivatives. These derivatives have wide-ranging applications as chemical intermediates in various industrial processes (Research on Chemical Intermediates, 2019).
Crystal Structure Analysis
The crystal structure of 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, another variant, has been studied. This analysis is crucial in understanding the compound's interactions at the molecular level, which can have implications in material science and pharmaceutical research (Unknown publication, 2014).
Antiviral and Anticancer Potential
Derivatives of 5-amino-1-substituted-1H-pyrazole-4-carbonitrile have shown promising antiviral activity against herpes simplex virus type-1, indicating potential applications in antiviral drug development. Furthermore, some compounds synthesized from 5-amino-1-p-tolyl-1H-pyrazole-4-carbonitrile have demonstrated notable anticancer activity, particularly against breast and liver cancer cell lines. This includes inhibiting the expression of urokinase plasminogen activator, a significant factor in cancer progression (European Journal of Medicinal Chemistry, 2009), (Archiv der Pharmazie, 2014).
Green Synthesis Methods
Recent research has focused on developing green chemistry approaches for synthesizing derivatives of this compound. These methods are more environmentally friendly, reducing hazardous residues and utilizing less harmful solvents and conditions. Such advances in green chemistry are pivotal for sustainable industrial and pharmaceutical applications (Current Microwave Chemistry, 2022).
Crop Protection Applications
The compound has been identified as a key intermediate in the synthesis of various pyrazoles, which have potential applications in crop protection. This highlights its role in agricultural chemistry, where it can be used to develop more effective and safer pesticides (Advances in Chemical Engineering and Science, 2015).
Corrosion Inhibition
Derivatives of 5-amino-1H-pyrazole-4-carbonitrile have been explored as corrosion inhibitors for mild steel in acidic environments. Their efficiency as inhibitors has been studied using various techniques, revealing potential applications in industrial maintenance and protection (Journal of Molecular Liquids, 2016).
Safety and Hazards
While specific safety and hazards information for 5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile is not available, it’s important to handle all chemical compounds with care, using personal protective equipment and ensuring adequate ventilation . Avoid ingestion, inhalation, and contact with skin or eyes .
Mecanismo De Acción
Target of Action
Pyrazole derivatives, which this compound belongs to, have been reported to exhibit a wide range of biological activities . They have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds . They are also reported to have appreciable anti-hypertensive activity in vivo, and also exhibit properties such as human cannabinoid receptors (hCB1 and hCB2), inhibitors of p38 kinase and CB1 receptor antagonists .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes in cellular processes . For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the wide range of biological activities exhibited by pyrazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
5-amino-1-(2-methylphenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-8-4-2-3-5-10(8)15-11(13)9(6-12)7-14-15/h2-5,7H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASDHYYNSIACSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

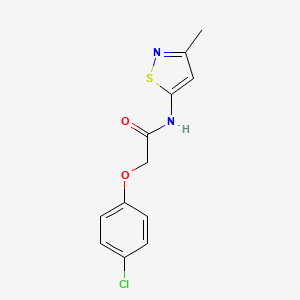
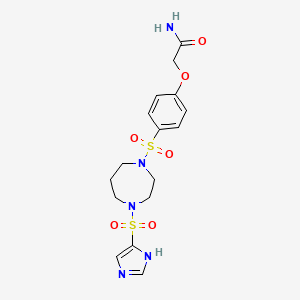
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]methanesulfonamide](/img/structure/B2760347.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2760350.png)
![2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid](/img/structure/B2760351.png)
![2-Butyl-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2760352.png)

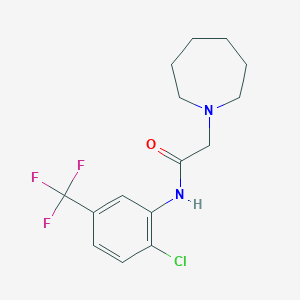
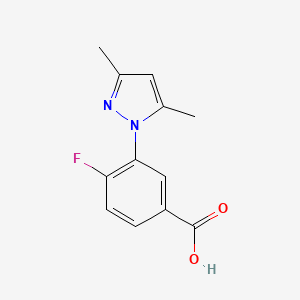
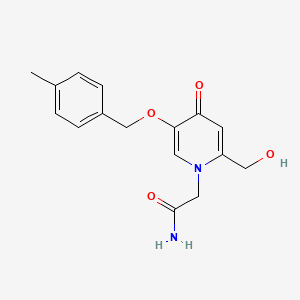
![Ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2760359.png)

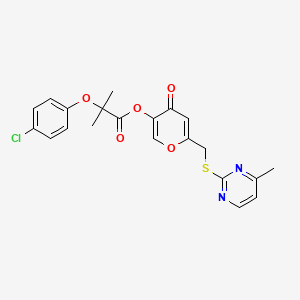
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2760365.png)
